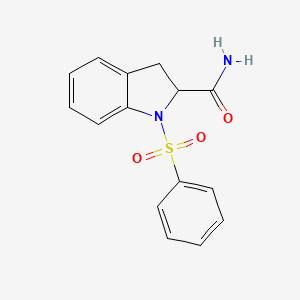

1-(Phénylsulfonyl)indoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

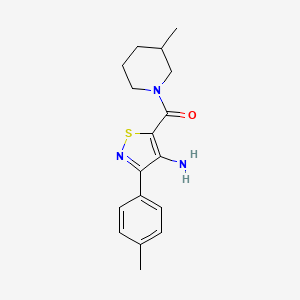

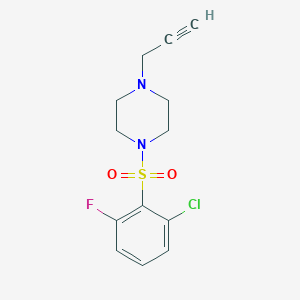

“1-(Phenylsulfonyl)indoline-2-carboxamide” is a derivative of indole, a heterocyclic organic compound. The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry. The methods for synthesizing the derivatives of the indole are very diverse .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring. From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Applications De Recherche Scientifique

Activité antivirale

Les dérivés d'indole ont montré une activité antivirale prometteuse. Par exemple, des dérivés de 6-amino-4-alkyl-substitué-1H-indole-2-carboxylate substitué ont été préparés et rapportés comme agents antiviraux . Ces composés ont montré une activité inhibitrice contre le virus de la grippe A et le virus CoxB3 .

Activité anti-inflammatoire

Les dérivés d'indole possèdent également des propriétés anti-inflammatoires. La présence du groupe carboxamide dans les dérivés d'indole provoque des liaisons hydrogène avec une variété d'enzymes et de protéines, ce qui, dans de nombreux cas, inhibe leur activité .

Activité anticancéreuse

Les dérivés d'indole ont montré un potentiel dans le traitement du cancer. Un petit ensemble de dérivés à base d'indole a montré une activité antiproliférative prometteuse, avec des valeurs de GI50 allant de 26 nM à 86 nM par rapport aux 33 nM de l'erlotinib .

Activité anti-VIH

Les dérivés d'indole se sont avérés posséder des propriétés anti-VIH. Le groupe carboxamide dans les dérivés d'indole se lie avec une forte affinité à plusieurs récepteurs, ce qui est utile pour développer de nouveaux dérivés utiles .

Activité antioxydante

Les dérivés d'indole se sont avérés posséder des propriétés antioxydantes. Ces composés peuvent aider à neutraliser les radicaux libres nocifs dans l'organisme .

Activité antimicrobienne

Les dérivés d'indole ont montré des propriétés antimicrobiennes. Ces composés peuvent inhiber la croissance de bactéries nocives et d'autres micro-organismes .

Mécanisme D'action

Target of Action

1-(Phenylsulfonyl)indoline-2-carboxamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives

Mode of Action

The carboxamide moiety in indole derivatives, such as 1-(Phenylsulfonyl)indoline-2-carboxamide, can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction can lead to changes in the function of these targets, potentially resulting in therapeutic effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

A related indoline-2-carboxamide derivative demonstrated excellent pharmacokinetic properties in a study . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

Indole derivatives have been shown to exhibit a broad spectrum of biological activities , suggesting that they may have diverse molecular and cellular effects.

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-(Phenylsulfonyl)indoline-2-carboxamide, like other indole derivatives, is known to interact with multiple receptors, enzymes, and proteins These interactions can influence various biochemical reactions

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(Phenylsulfonyl)indoline-2-carboxamide may have a broad impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, potentially influencing enzyme inhibition or activation and changes in gene expression .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c16-15(18)14-10-11-6-4-5-9-13(11)17(14)21(19,20)12-7-2-1-3-8-12/h1-9,14H,10H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQJSINOYDNGLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2439389.png)

![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2439391.png)

![Ethyl 5-acetamidopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2439399.png)

![N-[cyano(2-methoxyphenyl)methyl]-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2439400.png)

![3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol](/img/structure/B2439404.png)

![Methyl 2-[(2-chloropyridine-3-carbonyl)amino]propanoate](/img/structure/B2439405.png)

![1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2439408.png)